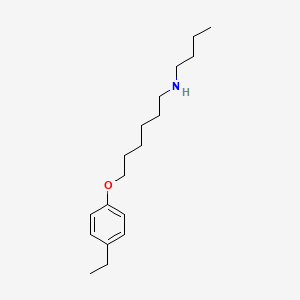
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide, also known as BAY-299, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide works by binding to the bromodomain of BRD4, which prevents it from binding to acetylated histones. This, in turn, leads to the inhibition of gene transcription and cell proliferation. 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of other bromodomain-containing proteins, such as BRD2 and BRD3.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has potent anticancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines. Additionally, 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is its high potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide. Another area of interest is the use of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide in animal models and humans.
Synthesemethoden
The synthesis of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The yield of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4) that plays a key role in cancer cell growth and survival. 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and metabolic disorders.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-15-7-5-4-6-13(15)17-22(18,19)11-8-9-14(20-2)12(16)10-11/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRPPFCANKRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)


![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)



![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)